4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide

Description

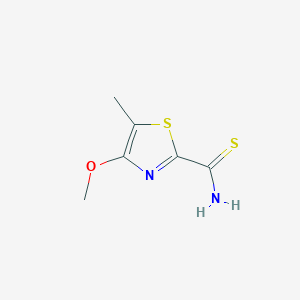

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-5-methyl-1,3-thiazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2OS2/c1-3-5(9-2)8-6(11-3)4(7)10/h1-2H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAGJYDGJQKUIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C(=S)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide typically involves the reaction of 4-methoxy-5-methylthiazole with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbothioamide group .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 position, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, aryl halides

Major Products:

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, amines

Substitution: Alkylated or arylated thiazole derivatives

Scientific Research Applications

4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It is believed to target enzymes involved in essential biochemical processes, leading to the disruption of cellular functions and ultimately cell death .

Comparison with Similar Compounds

Key Observations :

- Bioactivity : Phenyl-substituted thiazoles (e.g., 4-methyl-2-phenylthiazole-5-carbohydrazide) exhibit strong anticancer activity, suggesting that aryl groups at position 2 enhance binding to cellular targets like kinase enzymes .

- Functional Group Flexibility : Replacement of the carbothioamide group with a carboxylic acid (as in ) or ester () alters reactivity, enabling diverse synthetic applications, such as coupling reactions for drug development .

Physicochemical Properties

- Solubility : The carbothioamide group in 4-methoxy-5-methyl-1,3-thiazole-2-carbothioamide may confer moderate water solubility compared to its ester or carboxylic acid derivatives, which are more polar .

- Thermal Stability : Thiazole derivatives generally exhibit high melting points (>150°C) due to aromatic stability, as seen in 4-methyl-2-phenylthiazole-5-carbohydrazide ().

Biological Activity

4-Methoxy-5-methyl-1,3-thiazole-2-carbothioamide is a heterocyclic compound with the molecular formula C₆H₈N₂OS₂. This compound belongs to the thiazole family, known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, particularly the carbothioamide group, contribute to its distinct chemical reactivity and biological functions.

The synthesis of this compound typically involves the reaction of 4-methoxy-5-methylthiazole with thiocarbamoyl chloride under controlled conditions, often utilizing triethylamine as a base to facilitate the formation of the carbothioamide group. The compound can undergo various chemical reactions, including oxidation and reduction, leading to different derivatives that may exhibit altered biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various microorganisms by disrupting their metabolic pathways. The mechanism of action is believed to involve targeting specific enzymes critical for microbial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable study assessed its effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated cytotoxic effects with IC50 values indicating its effectiveness in inhibiting cell proliferation. Specifically, it was found that this compound could induce apoptosis in cancer cells by affecting cell cycle progression and promoting necrosis .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 6.77 ± 0.41 | Apoptosis induction |

| This compound | HepG2 | 8.4 ± 0.51 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with vital cellular components. It is proposed that it inhibits key enzymes involved in metabolic processes within cancer cells and pathogens, leading to disrupted cellular functions and eventual cell death. For instance, studies have shown that it can inhibit VEGFR-2 kinase activity, which is crucial for tumor angiogenesis .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological applications:

- Anticancer Study : A recent study synthesized several thiazole derivatives and tested them against MCF-7 and HepG2 cell lines. Among these derivatives, this compound showed promising results in reducing cell viability and inducing apoptosis .

- Antimicrobial Evaluation : In a comparative study of thiazole derivatives, this compound exhibited notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness against various pathogens.

Q & A

Q. Advanced

- Molecular docking : AutoDock or Glide simulates binding to target proteins (e.g., EGFR), with scoring functions (e.g., MM-GBSA) ranking ligand poses. Consensus docking (using multiple software) reduces false positives .

- MD simulations : GROMACS or NAMD assesses binding stability (RMSD < 2 Å over 100 ns) and identifies key residues (e.g., Thr790 in EGFR) for mutagenesis studies .

- QSAR models : CoMFA or machine learning (e.g., Random Forest) correlates substituent electronegativity with IC values (R > 0.85) .

How do solvent and pH conditions affect the compound’s stability during storage?

Q. Advanced

- Solvent selection : DMSO solutions degrade <5% over 30 days at -20°C, while aqueous buffers (pH 7.4) show hydrolysis (t ~14 days) via thioamide → carboxamide conversion .

- pH-dependent stability : Acidic conditions (pH < 3) protonate the thiazole nitrogen, accelerating ring-opening. Stabilization requires lyophilization or inert atmospheres (N) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.